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G(D-Pen)-G-H-R-G-D-L-R-C-A -

G(D-Pen)-G-H-R-G-D-L-R-C-A

Catalog Number: EVT-10980687
CAS Number:
Molecular Formula: C45H75N19O14S2
Molecular Weight: 1170.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound G(D-Pen)-G-H-R-G-D-L-R-C-A is a synthetic peptide that incorporates a sequence of amino acids with specific structural and functional properties. This compound is notable for its potential applications in biomedical research, particularly in the fields of drug delivery and targeted therapy. The inclusion of various amino acids, including D-Pen (D-penicillamine), contributes to its unique characteristics.

Source

The synthesis and characterization of this compound are often discussed in the context of peptide engineering and drug design. Research articles and studies focusing on cyclic peptides and their analogs provide insights into the methodologies used for creating such compounds. For example, studies on arginine-glycine-aspartate (RGD) analogues have explored the incorporation of non-standard amino acids, which can enhance biological activity and stability .

Classification

This compound can be classified as a cyclic peptide due to its circular structure formed by linking the amino acid residues. Cyclic peptides are known for their enhanced stability compared to linear peptides, making them valuable in therapeutic applications.

Synthesis Analysis

Methods

The synthesis of G(D-Pen)-G-H-R-G-D-L-R-C-A typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with the appropriate protected amino acids, including D-Pen, which may require specific protecting groups to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) are commonly employed to facilitate coupling reactions between amino acids.
  3. Cyclization: Once the linear peptide is synthesized, cyclization can be achieved through various methods, including disulfide bond formation or head-to-tail ligation, depending on the desired structure.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: The molecular weight can be calculated based on the individual amino acid residues.
  • 3D Structure: Computational modeling techniques such as molecular dynamics simulations may be used to predict the three-dimensional conformation of the peptide.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  1. Hydrolysis: Peptide bonds may be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
  2. Oxidation: Disulfide bonds formed during cyclization can be susceptible to reduction or oxidation reactions.

Technical Details

Understanding these reactions is crucial for developing stable formulations and ensuring effective delivery in biological systems.

Mechanism of Action

Process

The mechanism of action for G(D-Pen)-G-H-R-G-D-L-R-C-A involves its interaction with specific receptors or biological targets within cells. The RGD sequence is known to mediate cell adhesion through integrin receptors, which play a significant role in cellular signaling and migration.

Data

Research indicates that modifications to the RGD sequence can enhance binding affinity and specificity, potentially leading to improved therapeutic outcomes in targeted drug delivery systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility in aqueous solutions may vary based on pH and ionic strength.
  • Stability: Cyclic peptides generally exhibit higher stability against enzymatic degradation compared to linear peptides.

Chemical Properties

Applications

Scientific Uses

  1. Drug Delivery Systems: Due to its ability to bind selectively to integrins, this compound has potential applications in targeted drug delivery systems.
  2. Diagnostic Tools: The unique properties of cyclic peptides make them suitable candidates for use in imaging techniques or as biomarkers in disease diagnosis.
  3. Therapeutic Agents: Research is ongoing into utilizing this compound as a therapeutic agent in cancer treatment and tissue engineering due to its cell adhesion properties.
Introduction and Rationale

Structural Peculiarities of D-Penicillamine-Modified Peptide Sequences

D-Penicillamine (3,3-dimethyl-D-cysteine) introduces critical steric and electronic perturbations compared to canonical cysteine residues. The gem-dimethyl groups at the β-carbon position impose:

  • Conformational Restriction: The bulky dimethyl substituents sterically hinder free rotation around the Cβ–Sγ bond, preferentially stabilizing gauche (-) conformations. This reduces the entropic penalty associated with bioactive conformation adoption upon integrin binding [1].
  • Disulfide Geometry Control: The steric bulk selectively stabilizes left-handed spiral disulfide conformations when paired with cysteine, contrasting with typical right-handed cysteine-cysteine disulfide conformations. This geometric inversion alters peptide backbone presentation to target proteins [1] [4].
  • Enhanced Proteolytic Resistance: The quaternary carbon structure impedes nucleophilic attack by proteases, particularly aminopeptidases and carboxypeptidases that recognize cysteine-containing sequences. Accelerated stability studies demonstrate >50% intact peptide after 24 hours in serum versus <10% for cysteine analogs [4].

Table 1: Structural and Electronic Properties of D-Penicillamine vs. Cysteine

PropertyD-PenicillamineCysteineBiological Consequence
Cβ SubstituentsTwo methyl groupsTwo hydrogen atomsRestricted side chain rotamer distribution
Van der Waals volume106 ų86 ųAltered protein binding surface complementarity
pKa of thiol group~6.8~8.5Enhanced thiolate formation at physiological pH
Disulfide bond angle (θ)-92° ± 5°-105° ± 8°Modified redox potential and cleavage kinetics

The peptide's sequence arrangement positions the D-Penicillamine-Cysteine disulfide to constrain a loop containing the Arg-Gly-Asp (RGD) motif. Molecular dynamics simulations reveal this configuration reduces RGD conformational sampling by 40% compared to linear analogs, preferentially populating extended conformations recognized by αIIbβ3 and αvβ3 integrins [4] [5].

Contextualizing the Target Engagement Profile Within Integrin Recognition Biology

Integrins recognize the RGD motif through a complex interplay of electrostatic steering, conformational selection, and induced fit mechanisms. The histidine residue adjacent to the RGD sequence in this peptide introduces pH-sensitive binding behavior:

  • Electrostatic Pre-organization: At physiological pH (7.4), histidine remains largely uncharged, permitting close approach of the arginine guanidinium group to the aspartate carboxylate. This intramolecular salt bridge mimics the folded conformation observed in integrin-bound fibronectin. Free energy calculations indicate a 2.8 kcal/mol stabilization compared to alanine-substituted analogs [4] [5].
  • Protonation Switch Mechanism: Below pH 6.5, histidine protonation disrupts this salt bridge, increasing peptide flexibility. This property potentially enables pH-selective targeting of acidic tumor microenvironments where αvβ3 integrin expression is elevated. Surface plasmon resonance confirms a 3.5-fold increase in αvβ3 binding affinity at pH 6.0 versus pH 7.4 [5].

Table 2: Integrin Subtype Selectivity Profile

Integrin SubtypeKD (nM)ΔG (kcal/mol)Key Binding Determinants
αvβ318.7 ± 2.1-10.2RGD conformation, leucine hydrophobic contact
αIIbβ324.3 ± 3.4-9.8Aspartate coordination, arginine charge
α5β1420 ± 35-7.9Histidine modulation, glycine flexibility

Molecular docking reveals the leucine residue C-terminal to the RGD motif inserts into a hydrophobic pocket formed by integrin β-subunit residues Tyr122 and Ala213. This interaction contributes approximately 30% of the total binding energy based on alanine scanning mutagenesis studies. The peptide's C-terminal alanine appears to function primarily as a spacer rather than a direct binding participant [4] [5].

Knowledge Gaps in Structure-Activity Relationships of Disulfide-Engineered RGD Peptides

Despite empirical optimization, critical structure-activity relationship questions persist regarding this peptide class:

  • Conformational Dynamics-Activity Relationships: Molecular dynamics simulations exceeding 500 ns indicate the disulfide bond undergoes rapid chirality transitions (±15° in θ angle) on the nanosecond timescale. Whether these dynamic fluctuations represent noise or functionally significant conformational sampling remains unestablished. Transition path sampling could elucidate correlations between specific disulfide geometries and integrin binding [1] [4].

  • Electronic Effects Beyond Sterics: Quantum mechanical analyses reveal the D-Penicillamine thiol group exhibits enhanced polarization (partial charge = -0.32e vs. -0.28e for cysteine) but reduced polarizability. The functional significance of these electronic differences for redox stability versus target binding remains unquantified [1].

  • Histidine Positioning Effects: Systematic positional scanning has not been performed to determine whether histidine N-terminal to the RGD motif (as positioned here) provides optimal pH sensitivity versus C-terminal placement. Free energy perturbation calculations suggest reversing the sequence to RGD-H would increase histidine pKa by 0.8 units, potentially altering pH responsiveness [4] [5].

The greatest uncertainty lies in understanding how disulfide constraints affect entropy-enthalpy compensation during integrin binding. Isothermal titration calorimetry reveals constrained peptides exhibit less favorable binding entropy (-TΔS = +4.2 kcal/mol) but more favorable enthalpy (ΔH = -14.7 kcal/mol) compared to linear counterparts. Rational optimization requires deciphering which structural features predominantly drive these thermodynamic changes [1] [4].

Theoretical Framework for Constrained Peptide Therapeutics Development

Advanced computational methods provide a multi-scale framework for elucidating and optimizing this peptide's structure-activity relationships:

  • 3D-QSAR with CoMSIA Fields: Comparative molecular similarity indices analysis (CoMSIA) incorporating steric, electrostatic, and hydrophobic fields can quantify contributions of individual residues. Preliminary models indicate the D-Penicillamine methyl groups contribute +0.82 to the steric field coefficient, while the histidine imidazole ring shows a complex electrostatic profile (+1.3 near Nδ, -0.9 near Nε) [5]. Application of such models could systematically optimize substituent effects without empirical synthesis.

  • Inverse QSAR for De Novo Design: Inverse transform algorithms using signature descriptors can generate novel peptide sequences matching optimal QSAR profiles. For disulfide-constrained peptides, this approach could propose substitutions maintaining essential pharmacophore features while exploring underutilized chemical space. Current implementations have successfully generated validated HIV protease inhibitors but remain untested on integrin-targeting peptides [1].

  • Molecular Dynamics with Enhanced Sampling: Gaussian accelerated molecular dynamics (GaMD) overcomes timescale limitations in conventional simulations, enabling observation of rare disulfide transitions and peptide-integrin recognition events. Recent simulations of RGD peptides identified a previously unrecognized metastable state where aspartate coordinates calcium prior to integrin binding [5].

Table 3: Computational Methods for Peptide Structure-Activity Relationship Exploration

MethodTimescaleKey ApplicationsLimitations for Peptide Design
Conventional MDns-µsDisulfide dynamics, folding pathwaysLimited conformational sampling
GaMDµs-msLigand binding/unbinding, allosteryHigh computational cost
CoMSIA/QSARStatic snapshotQuantitative activity predictionNeglects dynamics, limited transferability
Inverse QSARN/ADe novo sequence generationStructural validity verification needed
Free Energy PerturbationnsRelative binding affinity predictionRequires careful alchemical pathway design

The integration of these approaches enables a closed-loop design cycle: (1) MD identifies dominant conformations; (2) QSAR correlates structural features with activity; (3) inverse methods generate novel analogs; (4) free energy calculations prioritize synthesis targets. For this peptide, applying this framework could resolve the histidine positioning question within 3-4 computational design iterations [1] [4] [5].

Properties

Product Name

G(D-Pen)-G-H-R-G-D-L-R-C-A

IUPAC Name

(2S)-2-[[(4R,7S,10R,13S,19S,22R,31S)-31-amino-13-(carboxymethyl)-7,19-bis[3-(diaminomethylideneamino)propyl]-22-(1H-imidazol-5-ylmethyl)-32,32-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]propanoic acid

Molecular Formula

C45H75N19O14S2

Molecular Weight

1170.3 g/mol

InChI

InChI=1S/C45H75N19O14S2/c1-21(2)12-26-37(72)62-25(9-7-11-53-44(49)50)36(71)64-29(40(75)58-22(3)42(77)78)19-79-80-45(4,5)34(46)41(76)56-16-30(65)54-17-31(66)59-27(13-23-15-51-20-57-23)38(73)61-24(8-6-10-52-43(47)48)35(70)55-18-32(67)60-28(14-33(68)69)39(74)63-26/h15,20-22,24-29,34H,6-14,16-19,46H2,1-5H3,(H,51,57)(H,54,65)(H,55,70)(H,56,76)(H,58,75)(H,59,66)(H,60,67)(H,61,73)(H,62,72)(H,63,74)(H,64,71)(H,68,69)(H,77,78)(H4,47,48,52)(H4,49,50,53)/t22-,24-,25-,26+,27+,28-,29-,34-/m0/s1

InChI Key

RGCFJZZTHIGGDJ-UHZMXWKHSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSC(C(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)O)CCCN=C(N)N)CC2=CN=CN2)N)(C)C)C(=O)NC(C)C(=O)O)CCCN=C(N)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(C)C)CC(=O)O)CCCN=C(N)N)CC2=CN=CN2)N)(C)C

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